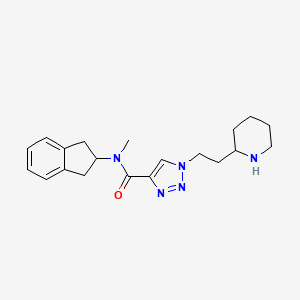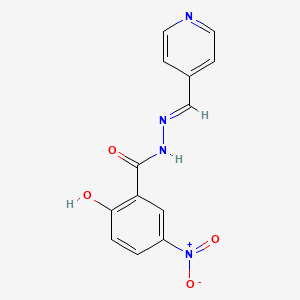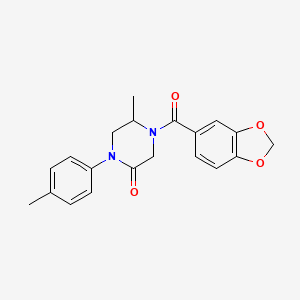![molecular formula C15H26N6OS B5600248 4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5600248.png)
4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-amino-2-(butylthio)pyrimidin-4-yl]-N,N-dimethylpiperazine-1-carboxamide, also known as ADIBO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications as a molecular imaging agent. This compound is a derivative of pyrimidine and piperazine, which are commonly used in the development of pharmaceutical drugs. ADIBO has been synthesized using various methods and has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Antitumor Activity
Pyrimidine derivatives, including those related to the query compound, have been extensively studied for their potential in antitumor applications. Research into bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides, reveals the interest in synthesizing compounds with various biological properties, including antitumor effects. This indicates a broad area of investigation for related compounds in the search for new anticancer drugs (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Anti-inflammatory Applications
Pyrimidine derivatives have also been identified for their anti-inflammatory effects. This is attributed to their inhibitory response against the expression and activities of various inflammatory mediators. The extensive study of pyrimidine derivatives showcases their potent anti-inflammatory effects, providing a pathway for developing new anti-inflammatory agents (Rashid, H., Martines, M., Duarte, A., Jorge, Juliana, Rasool, Shagufta, Muhammad, R., Ahmad, Nasir, & Umar, M., 2021).
Synthesis of N-heterocycles
The application of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, including pyrrolidines, piperidines, azetidines, and their fused derivatives, demonstrates the potential of utilizing compounds with similar structural features for the stereoselective synthesis of amines and their derivatives. This area of research is crucial for developing natural products and therapeutically applicable compounds (Philip, R., Radhika, S., Saranya, P., & Anilkumar, G., 2020).
Supramolecular Chemistry
Calixpyrrole derivatives have been utilized in the self-assembly of supramolecular capsules, which is another area of research that could be explored for compounds with similar structural motifs. The ease of synthesis and the ability to form dimeric capsules through anion coordination or hydrogen bonding present an interesting research direction for studying the binding of electron-poor guests and developing new molecular encapsulation strategies (Ballester, P., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(6-amino-2-butylsulfanylpyrimidin-4-yl)-N,N-dimethylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N6OS/c1-4-5-10-23-14-17-12(16)11-13(18-14)20-6-8-21(9-7-20)15(22)19(2)3/h11H,4-10H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUSFGGGFQAJJOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N(C)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5600168.png)
![4-phenyl-4H-spiro[benzo[h]tetrazolo[1,5-a]quinazoline-6,1'-cyclopentan]-5(7H)-one](/img/structure/B5600173.png)
![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)-1,3-thiazole-5-carboxamide](/img/structure/B5600179.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-3-phenylbutanamide](/img/structure/B5600181.png)


![2-chloro-N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B5600214.png)
![N-[4-({5-[(hydroxyimino)methyl]-2-methoxybenzyl}oxy)phenyl]acetamide](/img/structure/B5600234.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(3,4,5-trimethyl-1H-pyrazol-1-yl)acetyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5600235.png)

![1-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-4-piperidinyl}-3-phenyl-1-propanol](/img/structure/B5600253.png)
![N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5600263.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-2-(ethylamino)-N-methyl-5-pyrimidinecarboxamide](/img/structure/B5600281.png)